2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole often involves complex reactions that aim to introduce or modify specific functional groups. For example, the synthesis of hexahydro-5H-benz[g]imidazo[2,1-a]-isoindole via an intramolecular Diels-Alder reaction demonstrates the intricate methods used to construct such compounds (Basha & Debernardis, 1987). Similarly, the synthesis of 5H-imidazo[5,1-a]isoindole through photocyclization highlights the use of photochemical reactions in constructing the imidazoisoindole framework (Byun et al., 1995).
Molecular Structure Analysis
The molecular structure of isoindole derivatives, including those similar to 2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole, reveals interesting features such as stability and stacking interactions. The crystal structure of a monosubstituted isoindole derivative shows anti-parallel face-to-face stacking between isoindole rings, contributing to its exceptional stability (Takahashi et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often highlight their reactivity towards various reagents and conditions. The study on the metal-free construction of tricyclic or tetracyclic compounds, including benzo[4,5]imidazo[2,1-a]isoindole, underscores the potential for innovative synthetic routes under environmentally friendly conditions (Jinying Chen et al., 2013).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their behavior in different environments and applications. The structural determination and analysis of rearrangement products, for instance, provide insights into the geometry and potential intermolecular interactions within the crystal lattice (Afshar et al., 1987).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies on the electron structures of azoloisoindoles have contributed to understanding the electronic properties and reactivity patterns of these compounds, offering a theoretical basis for their chemical behavior (Kovtunenko et al., 1987).
Scientific Research Applications
Chemical Synthesis : This compound is used in the synthesis of 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles, which are important for studying the structure and mechanism of carbodiimide intermediates in chemical reactions (Taher et al., 2002).
Antibacterial Properties : Compounds synthesized from this chemical exhibit antibacterial properties against various strains, suggesting potential chemotherapeutic applications (Ahmed et al., 2006).
Medicinal Chemistry : The enantioselective synthesis of 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones using this compound is efficient for preparing chiral compounds with high yields and excellent enantioselectivity, relevant in medicinal chemistry (He et al., 2014).
Corrosion Inhibition : Imidazole derivatives of this compound effectively inhibit mild steel corrosion in oil-in-water emulsions, with high inhibition efficiency (Xiong et al., 2020).
Pharmaceutical Importance : The imidazole derivative ADII, an isoindole fused compound, exhibits an intramolecular proton transfer process, leading to lactim-lactam isomerization, significant in pharmaceutical research (Ray et al., 2014).
Trace Level Analysis : Dimethyl derivatives of imidazolinone herbicides, related to this compound, are used in gas chromatographic methods for analysis in water, soybeans, and soil (Anisuzzaman et al., 2000).
Electronic Structure Study : This compound can be regarded as a 1,2-disubstituted iso-indole, useful in studying electronic structures and properties (Kovtunenko et al., 1987).
Safety And Hazards
Future Directions
The study of compounds containing imidazole and isoindole rings is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents .
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOFAUSEYBZKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1CC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922665 | |
Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole | |
CAS RN |
118343-19-4 | |
Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118343-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brl 44408 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118343194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-44408 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZET7B198W2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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